molecular formula C13H18O3 B13595116 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one

4-(3-Ethoxy-2-methoxyphenyl)butan-2-one

Cat. No.: B13595116
M. Wt: 222.28 g/mol
InChI Key: IJDLTDUXBCDNHU-UHFFFAOYSA-N
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Description

The compound 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one represents a specific molecular architecture within the broader class of aryl-substituted ketones. Its structure, featuring a butan-2-one chain attached to a disubstituted phenyl ring, offers a platform for exploring the interplay of electronic and steric effects on chemical reactivity and properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-(3-ethoxy-2-methoxyphenyl)butan-2-one

InChI

InChI=1S/C13H18O3/c1-4-16-12-7-5-6-11(13(12)15-3)9-8-10(2)14/h5-7H,4,8-9H2,1-3H3

InChI Key

IJDLTDUXBCDNHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC)CCC(=O)C

Origin of Product

United States

Strategic Synthetic Methodologies and Mechanistic Insights for 4 3 Ethoxy 2 Methoxyphenyl Butan 2 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org The goal is to simplify the structure by breaking key chemical bonds, a process known as disconnection. amazonaws.comresearchgate.net For 4-(3-ethoxy-2-methoxyphenyl)butan-2-one, several logical disconnections can be proposed based on established chemical transformations.

The primary disconnection points for the target molecule are the C-C bonds within the butanone chain and the bond connecting the side chain to the aromatic ring.

Disconnection Approach A: Aldol (B89426) Condensation Route

A common and effective strategy for synthesizing β-aryl ketones is through an Aldol condensation reaction. ncert.nic.in Disconnecting the C3-C4 bond of the butanone side chain suggests a precursor, an α,β-unsaturated ketone. This intermediate, in turn, can be retrosynthetically derived from 3-ethoxy-2-methoxybenzaldehyde (B1271811) and acetone (B3395972). This is a powerful disconnection as it leads to simple, readily available starting materials.

Target Molecule: this compound

Transform: Reduction of an alkene.

Precursor 1: 4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one

Transform: Aldol Condensation.

Starting Materials: 3-Ethoxy-2-methoxybenzaldehyde and Acetone.

Disconnection Approach B: Friedel-Crafts Acylation/Alkylation Route

Another logical approach involves disconnecting the bond between the aromatic ring and the butanone side chain (C1'-C4 bond). This suggests a Friedel-Crafts type reaction.

Alkylation Approach: This would involve disconnecting the C1'-C4 bond to yield a nucleophilic aromatic ring (1-ethoxy-2-methoxybenzene) and an electrophilic four-carbon chain containing a ketone or a protected ketone functionality, such as 4-halobutan-2-one.

Acylation Approach: A Friedel-Crafts acylation could be envisioned by disconnecting the C1'-C4 bond to give 1-ethoxy-2-methoxybenzene (B107308) and an acylating agent like but-3-enoyl chloride. The resulting vinyl ketone would then require reduction.

These disconnections provide a strategic roadmap for developing viable synthetic pathways to the target molecule.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, several established routes can be employed to synthesize the target compound. These methods often involve catalytic processes and sequential organic transformations.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways. For the synthesis of this compound, catalytic hydrogenation is a key step. Following the Aldol condensation of 3-ethoxy-2-methoxybenzaldehyde and acetone to form 4-(3-ethoxy-2-methoxyphenyl)but-3-en-2-one, the carbon-carbon double bond of this intermediate is selectively reduced.

A similar transformation for a related compound, 4-(3-methoxyphenyl)-3-buten-2-one, was achieved using palladium on carbon (Pd/C) as a catalyst in methanol (B129727), yielding the saturated ketone. prepchem.com This method is highly efficient and provides the desired product in high yield.

Palladium-catalyzed reactions, such as the Heck coupling, could also be adapted. For instance, the coupling of an aryl halide (e.g., 1-bromo-3-ethoxy-2-methoxybenzene) with methyl vinyl ketone could form the unsaturated precursor, which is then hydrogenated. researchgate.net

Catalytic Step Catalyst Reactants Typical Conditions Product
Catalytic Hydrogenation10% Pd/C4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one, H₂Methanol, Room Temp.This compound
Heck CouplingPd(OAc)₂1-Iodo-3-ethoxy-2-methoxybenzene, Methyl vinyl ketoneBase (e.g., Et₃N), Solvent (e.g., DMF)4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one

Multi-step Organic Transformations and Reaction Sequences

A robust and widely applicable synthesis of this compound involves a two-step sequence based on the Aldol condensation pathway.

Step 1: Aldol Condensation

The first step is a Claisen-Schmidt condensation, which is a type of Aldol condensation between an aldehyde (with no α-hydrogens) and a ketone. ncert.nic.in 3-Ethoxy-2-methoxybenzaldehyde is reacted with acetone in the presence of a base, typically an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via the formation of an enolate from acetone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate readily occurs to yield the conjugated α,β-unsaturated ketone, 4-(3-ethoxy-2-methoxyphenyl)but-3-en-2-one.

Step 2: Reduction of the α,β-Unsaturated Ketone

The second step involves the selective reduction of the carbon-carbon double bond of the unsaturated ketone formed in the previous step. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity. prepchem.com The reaction is typically carried out using a palladium catalyst supported on carbon (Pd/C) under a hydrogen atmosphere. This method effectively reduces the alkene functional group without affecting the carbonyl group or the aromatic ring.

A multi-step synthesis of the related 4-(4-methoxyphenyl)butan-2-one has been successfully performed in a telescoped flow system, involving oxidation, C-C coupling, and reduction steps, achieving a yield of 48%. cardiff.ac.uk This highlights the potential for continuous flow chemistry in synthesizing such compounds.

Novel Synthetic Methodologies and Process Improvements

The development of new synthetic methods is often driven by the need for more efficient, cost-effective, and environmentally friendly processes.

Green Chemistry Approaches in Ketone Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. innoget.comnih.gov In the context of synthesizing this compound, several green approaches can be considered.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical CO₂.

Catalysis: Employing catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. innoget.com This minimizes waste compared to stoichiometric reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Aldol condensation route generally has good atom economy.

Energy Efficiency: Using methods that require less energy, such as mechanochemistry or reactions that proceed at ambient temperature and pressure. nih.gov

Visible-light-induced aerobic C-H oxidation has been developed for producing aromatic ketones, using air as the oxidant and water as the solvent, which is an environmentally friendly approach. chemistryviews.org

Green Chemistry Principle Application to Synthesis Potential Benefit
Use of Benign SolventsPerforming reactions in water or ethanol instead of chlorinated solvents. chemistryviews.orgReduced environmental impact and toxicity.
CatalysisUtilizing recyclable heterogeneous catalysts for hydrogenation or coupling reactions. researchgate.netMinimized waste, lower cost.
Atom EconomyEmploying addition reactions like Aldol condensation and catalytic hydrogenation.High efficiency, less byproduct formation.
Alternative Energy SourcesUsing microwave or ultrasound irradiation to accelerate reactions. nih.govReduced reaction times, lower energy consumption.

Performing organic reactions in water is a significant goal of green chemistry, as water is a cheap, non-toxic, and non-flammable solvent. nih.govchemistryviews.org While organic compounds often have low solubility in water, various techniques can overcome this, such as the use of surfactants or co-solvents. organic-chemistry.org

Several methods for ketone synthesis have been successfully demonstrated in aqueous media:

Visible-Light Photoredox Catalysis: A deoxygenative method for synthesizing ketones from aromatic carboxylic acids and alkenes has been developed in an aqueous solution using visible-light photoredox catalysis. nih.gov

Catalytic C-H Oxidation: A photocatalytic process using CeCl₃ as a photosensitizer in water under blue light and an air atmosphere can convert aryl alkanes to the corresponding ketones in good yields. chemistryviews.org This approach is economical and operates under mild conditions.

Catalyst-Free Reactions: The control of a reaction to produce different products from the same starting materials can sometimes be achieved by simply changing the solvent system. For example, the selective synthesis of α-mono or α,α′-dihalo ketones from unactivated alkynes has been controlled by using aqueous acetone versus pure water. rsc.org

The Aldol condensation step in the synthesis of this compound is often performed in a mixed solvent system including water, demonstrating the compatibility of this key reaction with aqueous conditions. Further research into performing the entire synthetic sequence in an aqueous medium could significantly improve the environmental profile of the process.

Metal-Free Catalysis

The development of metal-free catalytic systems is a significant stride towards sustainable and green chemistry, minimizing the risk of metal contamination in the final product. While specific metal-free catalytic syntheses for this compound are not extensively documented in publicly available literature, several principles of modern organic synthesis can be applied.

Organocatalysis, for instance, offers a viable metal-free alternative for the formation of carbon-carbon bonds essential for constructing the butanone backbone. N-heterocyclic carbenes (NHCs) have been identified as effective organic catalysts for the synthesis of ketones from readily available aldehydes. In a hypothetical application to the synthesis of this compound, an NHC could catalyze the reaction between a suitable derivative of 3-ethoxy-2-methoxybenzaldehyde and a three-carbon nucleophilic synthon. The mechanism would likely involve the formation of a Breslow intermediate from the aldehyde and the NHC, which then acts as a nucleophile.

Another promising metal-free approach is the use of biomass-derived carbon catalysts. These catalysts have demonstrated robustness in the synthesis of various nitrogen-containing compounds from ketones and could potentially be adapted for C-C bond-forming reactions. Furthermore, visible-light-induced C-H oxygenation presents a mild and general method for the synthesis of aromatic ketones, using air as the oxidant. This pathway could be explored for the direct functionalization of a suitable precursor to introduce the butanone side chain onto the 3-ethoxy-2-methoxyphenyl scaffold.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. uc.pt The continuous synthesis of aryl butanones has been successfully demonstrated, providing a strong basis for the development of a flow process for this compound.

A notable example is the three-step synthesis of the structurally similar 4-(4-methoxyphenyl)butan-2-one in a telescoped flow system. researchgate.net This process utilizes a series of packed-bed microreactors, each containing a specific catalyst for a sequential oxidation, C-C coupling, and reduction reaction. researchgate.net Adapting this to the synthesis of this compound would involve starting with 3-ethoxy-2-methoxybenzyl alcohol. The alcohol would first be oxidized, followed by a coupling reaction and a final reduction to yield the target ketone. The ability to independently control the conditions for each step in a flow system allows for significant process intensification and potentially higher yields compared to batch processes. researchgate.net

The use of microreactors is central to the application of flow chemistry in this context. These devices, with their high surface-area-to-volume ratio, enable precise control over reaction parameters such as temperature, pressure, and residence time. uc.pt For the synthesis of this compound, a system of micropacked bed reactors could be employed. researchgate.net The first reactor would contain an oxidation catalyst, the second a catalyst for the C-C bond formation, and the third a hydrogenation catalyst. researchgate.net The small dimensions of the microreactors facilitate rapid heat exchange, which is crucial for managing the exothermicity of the oxidation and hydrogenation steps, thereby improving safety and selectivity.

Operating flow reactors at temperatures above the boiling point of the solvent, under superheated conditions, can dramatically accelerate reaction rates. scitechdaily.comacs.org This approach, facilitated by the use of back-pressure regulators to maintain the solvent in a liquid state, can reduce reaction times from hours to minutes. acs.org While specific applications to the synthesis of this compound are not yet reported, the general principles of superheated flow chemistry are highly relevant. scitechdaily.comacs.org For instance, a Wolff-Kishner reduction, a common method for converting ketones to alkanes, has been significantly intensified using superheated methanol in a flow system. acs.org This suggests that steps in the synthesis of the target compound could be similarly accelerated, leading to higher throughput and improved process efficiency.

Enantioselective Synthesis Strategies (if applicable to chiral analogues)

The synthesis of chiral analogues of this compound, where a stereocenter is introduced, would require enantioselective synthetic strategies. Asymmetric organocatalysis and transition-metal catalysis are the cornerstones of modern asymmetric synthesis and could be applied to this challenge.

For instance, the enantioselective reduction of a corresponding unsaturated precursor, 4-(3-ethoxy-2-methoxyphenyl)but-3-en-2-one, could be achieved using a chiral catalyst to produce one enantiomer of the target ketone in excess. Biocatalytic reductions, using enzymes or whole-cell systems, are also a powerful tool for the enantioselective synthesis of chiral alcohols from ketones, which could then be oxidized to the chiral ketone. researchgate.net

Alternatively, an asymmetric carbon-carbon bond-forming reaction could be employed. For example, the reaction of a prochiral enolate with an electrophile in the presence of a chiral catalyst could establish the stereocenter. While specific examples for the target molecule are lacking, the principles of asymmetric synthesis are well-established and could be adapted from the synthesis of other chiral ketones. nih.gov

Yield Optimization and Reaction Condition Profiling

Optimizing the yield of this compound requires a systematic approach to reaction condition profiling. Key parameters that influence the outcome of the synthesis include temperature, pressure, catalyst loading, reactant concentrations, and residence time (in flow synthesis).

Design of Experiments (DoE) is a powerful statistical tool for efficiently exploring the reaction parameter space and identifying optimal conditions. acs.org For a multi-step synthesis, each step would need to be optimized individually before being integrated into a continuous process. For example, in the flow synthesis of the related 4-(4-methoxyphenyl)butan-2-one, parameters such as oxygen and hydrogen flow rates, and the inlet flow rate of the alcohol solution were critical variables. researchgate.net

Table 1: Key Parameters for Optimization in the Synthesis of this compound (Hypothetical)

ParameterRange/Values to be TestedPotential Impact
Temperature (°C) 80 - 150Reaction rate, selectivity, byproduct formation
Pressure (barg) 1 - 10For gaseous reagents, preventing solvent boiling
Catalyst Loading (wt%) 0.5 - 5Reaction rate, cost-effectiveness
Reactant Molar Ratio 1:1 to 1:5Conversion, selectivity
Residence Time (min) 1 - 30Conversion, throughput

By systematically varying these parameters and analyzing the resulting yield and purity, a robust and high-yielding process can be developed.

Impurities Profiling and Remediation Strategies in Synthetic Pathways

Impurity profiling is a critical aspect of chemical process development, ensuring the quality and safety of the final product. semanticscholar.orgijprs.comresearchgate.net The identification and quantification of impurities in the synthesis of this compound would involve a combination of chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. ijprs.com

Potential impurities could arise from several sources, including:

Starting materials: Impurities present in the initial reactants.

Side reactions: Formation of undesired byproducts during the synthesis.

Intermediates: Unreacted intermediates from any of the synthetic steps.

Degradation products: Decomposition of the product or intermediates under the reaction conditions.

Table 2: Potential Impurities and Remediation Strategies (Hypothetical)

Potential ImpurityPossible SourceRemediation Strategy
Unreacted Starting MaterialIncomplete reactionOptimize reaction conditions (temperature, time, stoichiometry)
Over-oxidation ProductsNon-selective oxidationUse a more selective catalyst, control oxidant concentration
Byproducts from C-C CouplingAlternative reaction pathwaysOptimize catalyst and reaction conditions
Residual SolventsIncomplete removal after reactionEfficient drying techniques (e.g., vacuum drying)

Once identified, strategies for remediation can be implemented. These can include:

Process Optimization: Modifying reaction conditions to minimize the formation of specific impurities. semanticscholar.org

Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to remove impurities from the final product.

Scavenging Resins: In flow chemistry, scavenger resins can be used in-line to remove specific impurities or unreacted reagents.

A thorough understanding of the impurity profile is essential for developing a control strategy that ensures the consistent production of high-purity this compound.

Advanced Spectroscopic and Structural Elucidation of 4 3 Ethoxy 2 Methoxyphenyl Butan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the molecular structure of 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Hypothetical ¹H NMR and ¹³C NMR Data Tables:

Without experimental data, the following tables represent a hypothetical prediction of the NMR data based on the structure of this compound.

Table 1: Hypothetical ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.9-7.1m3HAr-H
~4.05q2H-OCH₂CH₃
~3.85s3H-OCH₃
~2.85t2HAr-CH₂-
~2.75t2H-CH₂-C(O)-
~2.15s3H-C(O)CH₃
~1.40t3H-OCH₂CH₃

Table 2: Hypothetical ¹³C NMR Data

Chemical Shift (ppm)Assignment
~208C=O
~148Ar-C (C-O)
~145Ar-C (C-O)
~125Ar-C
~120Ar-CH
~115Ar-CH
~112Ar-CH
~64-OCH₂CH₃
~56-OCH₃
~45-CH₂-C(O)-
~30-C(O)CH₃
~29Ar-CH₂-
~15-OCH₂CH₃

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the ethoxy group's methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons, as well as between the adjacent methylene groups of the butane (B89635) chain (-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity of the entire molecule, for example, by showing a correlation from the aromatic protons to the benzylic methylene carbon (Ar-CH₂-), and from the protons of the butane chain to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the substitution pattern on the aromatic ring by observing correlations between the methoxy (B1213986) and ethoxy protons and the adjacent aromatic protons.

Solid-State NMR Investigations for Conformational and Packing Analysis

While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) would offer insights into its conformation and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) could be used to obtain high-resolution spectra of the solid material, revealing information about molecular symmetry and intermolecular interactions in the crystal lattice.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful tool for determining the purity of a sample without the need for a specific reference standard of the analyte. By integrating the signals of this compound against a known amount of an internal standard, its absolute purity could be determined. Furthermore, qNMR could be employed to monitor the progress of the chemical reaction used to synthesize the compound by tracking the disappearance of reactants and the appearance of the product over time.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Correlation of Vibrational Modes with Molecular Structure and Conformation

The IR and Raman spectra of this compound would exhibit characteristic vibrational modes corresponding to its different structural components.

Table 3: Predicted Key IR and Raman Vibrational Modes

Wavenumber (cm⁻¹)Vibrational Mode
~2850-3000C-H stretching (aliphatic and aromatic)
~1715C=O stretching (ketone)
~1600, ~1500C=C stretching (aromatic ring)
~1250C-O stretching (aryl ether)
~1100C-O stretching (alkyl ether)

The precise positions of these bands would be sensitive to the molecular conformation and any intermolecular interactions, such as hydrogen bonding in the solid state.

Theoretical Vibrational Spectra Correlations with Experimental Data

To aid in the assignment of the experimental IR and Raman spectra, theoretical calculations based on methods like Density Functional Theory (DFT) could be performed. By calculating the vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum can be generated. Comparing this theoretical spectrum with the experimental data would allow for a more confident and detailed assignment of the observed vibrational modes.

An article on the advanced spectroscopic and structural elucidation of this compound cannot be generated as requested. A thorough search of scientific databases and literature has revealed no specific experimental data for this particular chemical compound.

The search yielded information on structurally related but distinct molecules, such as various substituted phenylbutanones and phenylbutenones. However, no studies detailing the High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), X-ray crystallography, or chiroptical spectroscopy of this compound are publicly available.

Consequently, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the specified outline, which includes:

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

Without primary data from experimental characterization of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Molecular Modeling Studies of 4 3 Ethoxy 2 Methoxyphenyl Butan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic properties of molecules. materialsciencejournal.orgtcichemicals.comresearchgate.netnist.govnist.gov These methods allow for the precise calculation of molecular geometries, electronic energies, and other properties that govern chemical reactivity.

The electronic structure of 4-(3-ethoxy-2-methoxyphenyl)butan-2-one can be characterized by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tcichemicals.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically the ethoxy and methoxy (B1213986) substituents, which act as electron-donating groups. The LUMO, on the other hand, is likely to be centered on the carbonyl group of the butanone chain, which is an electron-withdrawing moiety. This distribution of frontier orbitals suggests that the aromatic ring is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.10
HOMO-LUMO Gap5.15

Quantum chemical calculations can be employed to map out the potential energy surface for chemical reactions involving this compound. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the activation energies and reaction enthalpies. This information is vital for understanding the kinetics and thermodynamics of a reaction.

Transition state theory, in conjunction with quantum chemical calculations, allows for the characterization of the transition state, which is the highest energy point along the reaction coordinate. The geometry and vibrational frequencies of the transition state provide insights into the mechanism of the reaction. For instance, in a nucleophilic addition to the carbonyl group, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken carbon-oxygen double bond.

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the electron density. mdpi.comresearchgate.net These descriptors, such as chemical potential, hardness, and electrophilicity index, offer a quantitative measure of a molecule's reactivity.

Chemical Potential (μ) : Represents the escaping tendency of electrons from a molecule. A higher chemical potential indicates a greater tendency to donate electrons.

Hardness (η) : Measures the resistance to a change in electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

These reactivity indices can be used to predict the outcome of reactions and to compare the reactivity of different molecules. For this compound, the electron-donating groups on the aromatic ring would increase its nucleophilicity, while the carbonyl group contributes to its electrophilic character.

Reactivity DescriptorValue (eV)
Chemical Potential (μ)-3.675
Hardness (η)2.575
Electrophilicity Index (ω)2.62

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butanone side chain in this compound gives rise to multiple possible conformations. Understanding the relative energies and populations of these conformers is crucial, as the biological activity and physical properties of the molecule can be conformation-dependent.

Molecular dynamics simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution or in a biological system. rsc.org By simulating the motion of atoms over time, MD simulations can explore the conformational landscape of the molecule and identify the most stable and populated conformations. These simulations can also reveal the timescale of conformational changes and the interactions with surrounding solvent molecules or a protein binding site.

To systematically explore the conformational space of this compound, various conformational search algorithms can be employed. frontiersin.org These algorithms generate a large number of different conformations by systematically or randomly rotating the rotatable bonds in the molecule. The energy of each conformation is then minimized using a force field or a quantum mechanical method to identify the stable conformers. The results of a conformational search can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. This allows for the identification of the global minimum energy conformation and other low-energy conformers that may be significantly populated at room temperature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are routinely employed to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. This approach calculates the isotropic magnetic shielding tensors for each nucleus. By referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained. The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set. For molecules of this nature, hybrid functionals like B3LYP in conjunction with a basis set such as 6-311+G(d,p) are commonly utilized to provide a good balance between computational cost and accuracy.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-208.5 (C=O)
C22.15 (s, 3H)30.1 (CH₃)
C32.78 (t, 2H)45.2 (CH₂)
C42.85 (t, 2H)29.8 (CH₂)
C5-148.1 (Ar-C)
C6-145.9 (Ar-C)
C76.82 (d, 1H)112.5 (Ar-CH)
C86.89 (t, 1H)121.0 (Ar-CH)
C96.75 (d, 1H)111.8 (Ar-CH)
C10 (OCH₃)3.85 (s, 3H)55.9 (OCH₃)
C11 (OCH₂CH₃)4.05 (q, 2H)64.3 (OCH₂)
C12 (OCH₂CH₃)1.40 (t, 3H)14.8 (CH₃)
Note: These are hypothetical values based on typical computational outputs for similar structures and are for illustrative purposes.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. After geometry optimization to find the lowest energy conformation, a frequency calculation is performed. This provides the wavenumbers and intensities of the fundamental vibrational modes. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical method, thereby improving agreement with experimental data.

Illustrative Predicted IR Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Description
ν(C=O)1715Carbonyl stretch
ν(C-H) aromatic3050-3100Aromatic C-H stretch
ν(C-H) aliphatic2850-2980Aliphatic C-H stretch
ν(C-O) ether1245, 1040Aryl-alkyl ether C-O stretch
δ(CH₂)1450-1470Methylene (B1212753) scissoring
δ(CH₃)1370-1380Methyl bending
Note: These are hypothetical values based on typical computational outputs for similar structures and are for illustrative purposes.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. The choice of solvent can be incorporated into these calculations using implicit solvation models like the Polarizable Continuum Model (PCM), which is crucial as solvatochromic shifts are common.

Intermolecular Interactions and Solvation Effects

Understanding how this compound interacts with itself and with solvent molecules is key to predicting its physical properties and behavior in solution. Computational models can probe these interactions in detail.

Intermolecular Interactions: The nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions, can be analyzed. For this compound, which lacks strong hydrogen bond donors, interactions in the condensed phase would be dominated by dipole-dipole forces arising from the polar carbonyl and ether groups, and dispersion forces from the aromatic ring and alkyl chain. Analysis of the molecular electrostatic potential (MEP) surface can identify electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions.

Solvation Effects: The influence of a solvent on the conformation and properties of a molecule can be modeled using either implicit or explicit solvation models.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Molecular Dynamics (MD) simulations are often used in this context to study the dynamic behavior of the solute in a solvent box over time.

Studies on similar ketones have shown that polar solvents can influence the conformational preferences and the electronic properties of the solute. nih.gov For instance, the dipole moment of the molecule is expected to be higher in a more polar solvent due to stabilization of the charge distribution.

Computational Approaches to Reactivity and Selectivity Prediction

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can identify the most likely sites for nucleophilic or electrophilic attack and predict the outcomes of various transformations.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity.

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack.

The LUMO represents the region to which an electron is most likely to be accepted, indicating sites susceptible to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is anticipated to be centered on the carbonyl carbon, a classic electrophilic site. The HOMO-LUMO energy gap is also a useful parameter; a smaller gap generally implies higher reactivity.

Conceptual DFT: Reactivity indices derived from DFT, such as electronegativity, hardness, softness, and the Fukui function, provide a quantitative measure of reactivity. The Fukui function, in particular, is used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

Reaction Pathway Modeling: To predict the selectivity (e.g., regioselectivity or stereoselectivity) of a potential reaction, computational chemists can model the entire reaction pathway. This involves locating the transition state (TS) structures for competing pathways and calculating their activation energies (the energy difference between the reactants and the transition state). The pathway with the lower activation energy is kinetically favored and will be the major reaction channel. This approach is invaluable for understanding reaction mechanisms and designing more efficient synthetic routes. For example, in a potential reduction of the ketone, this method could predict whether a reagent would selectively attack the carbonyl group over other functional groups.

Scientific Article on this compound Forthcoming Pending Further Research

Initial investigations into the chemical reactivity and transformative reactions of the compound this compound have revealed a significant gap in the available scientific literature. While the compound is identified in chemical databases and supplier catalogs, detailed studies elucidating its specific reaction mechanisms and reactivity profiles are not readily accessible. Consequently, a comprehensive and scientifically rigorous article adhering to the requested detailed outline cannot be generated at this time.

The exploration of a chemical compound's reactivity is fundamental to understanding its potential applications and behavior in various chemical environments. For this compound, a detailed analysis would involve examining the interplay of its functional groups: the ketone moiety, the aromatic ring, and the ethoxy and methoxy substituents. However, without specific research data, any discussion on its reactivity would be speculative and based on general principles of organic chemistry rather than empirical evidence for this particular molecule.

A thorough scientific article as outlined would require in-depth information on the following:

Nucleophilic and Electrophilic Reactivity at the Ketone Moiety: This would involve studies on how the ketone group reacts with various nucleophiles and electrophiles, including detailed kinetic and mechanistic data.

Reactions of Aromatic Ring Substituents: Research would be needed to understand how the ethoxy and methoxy groups influence the aromatic ring's reactivity and if they participate in specific reactions.

Reductive and Oxidative Transformations: This would require experimental data on the compound's behavior under various reducing and oxidizing conditions.

Catalytic Conversions and Derivatization: Information on how this specific compound can be transformed into other molecules using catalysts would be essential.

Photochemical and Radiolytic Degradation: Studies on the compound's stability and degradation pathways under light and radiation are necessary.

Currently, the available information is insufficient to provide a detailed and accurate account for each of these sections. Further experimental and theoretical research specifically focused on this compound is required to build the body of knowledge necessary to produce the requested scientific article.

Reactivity Profiles and Transformative Reactions of 4 3 Ethoxy 2 Methoxyphenyl Butan 2 One

Reactions with Carbon Dioxide and Hydrogen

The reaction of ketones with carbon dioxide and hydrogen typically involves catalytic processes that can lead to either reduction of the ketone or incorporation of carbon dioxide. The specific outcome is highly dependent on the catalyst and reaction conditions employed.

Catalytic Hydrogenation: In the presence of a suitable catalyst (e.g., nickel, palladium, platinum) and a source of hydrogen, the carbonyl group of 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one can be reduced to a secondary alcohol, yielding 4-(3-ethoxy-2-methoxyphenyl)butan-2-ol. libretexts.orgquora.com This catalytic hydrogenation is a widely used and efficient method for the reduction of aldehydes and ketones. ncert.nic.in The process is generally exothermic but often requires elevated temperatures and pressures to proceed at a reasonable rate. Transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of a transition metal catalyst (e.g., ruthenium or rhodium complexes), is another viable method for this reduction. mdpi.comresearchgate.net

Carboxylation with CO2 and H2: More advanced catalytic systems can facilitate the reaction of ketones with carbon dioxide and hydrogen to produce carboxylic acids. acs.org This transformation involves a tandem reaction sequence where the ketone is first reduced to an alkene intermediate, which then undergoes hydrocarboxylation. For this compound, this would theoretically lead to the formation of a carboxylic acid with an additional carbon atom. However, this is a more complex transformation that requires specific catalytic systems, such as those based on iridium with promoters. acs.org

Potential Catalytic Transformations of this compound with H₂ and CO₂

Reaction TypeCatalyst System (Example)Primary Product
Catalytic Hydrogenation Raney Nickel, H₂4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol
Transfer Hydrogenation [RuCl₂(p-cymene)]₂, Isopropanol4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol
Reductive Carboxylation IrCl₃, LiI, H₂, CO₂2-(3-(3-Ethoxy-2-methoxyphenyl)propyl)propanoic acid

Note: The products listed are based on the expected reactivity of the functional groups present in the molecule.

Insufficient Scientific Literature Available for this compound

A comprehensive review of available scientific literature reveals a significant lack of specific research on the chemical compound this compound. Consequently, it is not possible to generate a detailed article on its derivatives and analogues according to the requested outline, which requires in-depth research findings on its synthesis, structural diversification, and stereoisomerism.

The search for documented research on this specific compound did not yield dedicated studies. The available literature predominantly focuses on structurally related, but distinct, compounds. These include:

Zingerone (B1684294) (4-(4-hydroxy-3-methoxyphenyl)-2-butanone): A well-studied major pungent component of ginger, for which extensive research on synthesis and biological activity exists.

Ethylzingerone (4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone): A structural isomer of the target compound.

4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol: The alcohol analogue of the target compound. Literature suggests this alcohol can be oxidized to form the corresponding ketone, which is this compound. However, this information pertains to the synthesis of the parent compound itself, not the synthesis of its derivatives or analogues as required by the article outline.

Butan-2-one, 4-(3-hydroxy-2-methoxyphenyl): Another structural isomer, with a hydroxyl group instead of an ethoxy group at the 3-position, which has been identified in ginger extracts through GC-MS analysis.

While these analogues provide a chemical context, there is no specific information in the search results regarding synthetic strategies for modifying the alkyl chain or varying the aromatic substitutions of this compound. Similarly, there are no findings on its specific stereoisomeric forms, chiral derivatization, or its incorporation into more complex chemical architectures.

To adhere to the principles of scientific accuracy and the strict constraints of the request—which demand focusing solely on this compound and its documented research—an article cannot be constructed. Extrapolating information from its analogues would be speculative and would violate the core instruction not to introduce information outside the explicit scope of the specified compound.

Therefore, the generation of the requested article is not feasible due to the absence of the necessary detailed research findings in the public domain.

Advanced Analytical Methodologies for Detection and Quantification of 4 3 Ethoxy 2 Methoxyphenyl Butan 2 One in Complex Chemical Matrices

Chromatographic Separations (HPLC, GC) with Advanced Detectors

Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for separating 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one from complex matrices. These methods, coupled with advanced detectors, provide the selectivity and sensitivity required for accurate quantification.

Method Development and Validation

Method development for HPLC analysis would likely involve a reverse-phase approach, which has proven effective for similar phenolic compounds like Zingerone (B1684294) (4-(4-hydroxy-3-methoxyphenyl)-2-butanone). sielc.com A C18 or a specialized reverse-phase column, such as a Newcrom R1, would be a suitable stationary phase. sielc.comsielc.com The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water, with an acid modifier like formic acid to ensure good peak shape and ionization efficiency for mass spectrometry detection. sielc.comsielc.com

For GC analysis, a non-polar or medium-polarity capillary column, such as one coated with 100% dimethylpolysiloxane, would be appropriate for the separation of this moderately polar compound. nih.gov Method validation would be performed in accordance with ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Hypothetical HPLC-UV Method Parameters for this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 50% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 280 nm
Expected RT ~ 6.5 min

Table 2: Hypothetical GC-FID Method Parameters for this compound

ParameterValue
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temp. 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Expected RT ~ 12.8 min

Chiral Separations (if relevant to enantiomers/diastereomers)

This compound does not possess a chiral center. Therefore, chiral separations are not relevant for the analysis of this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, GC-IR)

Hyphenated techniques are indispensable for the unequivocal identification and quantification of this compound, especially at trace levels in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and structural information. The electron ionization (EI) mass spectrum of the target compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the butanone side chain and the substituted phenyl ring. Studies on related isomeric compounds have shown that while EI mass spectra can be similar, unique fragment ions and their relative abundances can be used for discrimination, particularly after derivatization. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity. Using an electrospray ionization (ESI) source in positive mode, the protonated molecule [M+H]+ would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate specific product ions. Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions would allow for highly selective and sensitive quantification.

Table 3: Predicted Mass Spectrometric Data for this compound

TechniqueIonization ModePrecursor Ion (m/z)Major Product Ions (m/z)
GC-MS EI222 (M+)179, 151, 123, 43
LC-MS/MS ESI+223 [M+H]+165, 137

Gas Chromatography-Infrared Detection (GC-IR) could provide additional structural confirmation by identifying functional groups based on their infrared absorption, offering an orthogonal detection method to mass spectrometry. nih.gov

Electrochemical Detection Methods

While no specific electrochemical methods have been reported for this compound, its phenolic ether structure suggests potential for electrochemical detection. The hydroxyl group in analogous compounds like Zingerone is electrochemically active. nih.gov It is plausible that the methoxy (B1213986) and ethoxy groups on the phenyl ring of the target compound could also be susceptible to oxidation at a modified electrode surface under specific potential conditions. Methods developed for other phenolic compounds, often using glassy carbon electrodes modified with nanomaterials to enhance sensitivity and selectivity, could serve as a starting point for developing a new electrochemical sensor. mdpi.comxmu.edu.cnnih.gov

Spectrophotometric Assays (if specific and robust)

Direct spectrophotometric assays for this compound are likely to lack specificity in complex matrices due to interfering substances that absorb in the same UV-Vis region. However, a spectrophotometric method could be developed based on a derivatization reaction that produces a specific, colored complex. For instance, complexation with a metal ion like palladium(II), which has been used for the spectrophotometric determination of other phenolic compounds, could be explored. alga.cz The robustness of such an assay would depend heavily on the selectivity of the complexing agent and the elimination of interfering matrix components.

Sample Preparation Strategies for Diverse Chemical Matrices

Effective sample preparation is crucial for removing interferences and concentrating the analyte before instrumental analysis. The choice of technique depends on the nature of the matrix.

For liquid samples, such as biological fluids or environmental water samples, Solid-Phase Extraction (SPE) is a highly effective technique. scispace.com A reverse-phase sorbent (e.g., C18) would be suitable for retaining the moderately nonpolar this compound from an aqueous matrix. The analyte would then be eluted with an organic solvent like methanol (B129727) or acetonitrile. This process not only cleans up the sample but also allows for significant pre-concentration. scispace.com

For solid or semi-solid matrices, an initial solvent extraction would be necessary. This could be followed by a clean-up step using either liquid-liquid extraction (LLE) or SPE. The selection of solvents and sorbents would be optimized to maximize the recovery of the target analyte while minimizing the co-extraction of interfering compounds.

Table 4: General Sample Preparation Workflow

Matrix TypePrimary ExtractionClean-up/Concentration
Aqueous Liquid N/ASolid-Phase Extraction (C18)
Oily/Organic Liquid Dilution with HexaneLiquid-Liquid Extraction (Acetonitrile)
Solid/Semi-Solid Sonication with MethanolSolid-Phase Extraction (C18)

Information regarding the chemical and environmental degradation pathways of this compound is not available in the currently accessible research literature.

A thorough search for scientific data concerning the hydrolytic, photolytic, oxidative, and biotic degradation of the specific chemical compound this compound did not yield any relevant studies. Consequently, detailed information on its stability, degradation products, and the mechanisms of its decomposition under various chemical and environmental conditions could not be found.

The required sections and subsections of the requested article, including:

Chemical and Environmental Degradation Pathways of 4 3 Ethoxy 2 Methoxyphenyl Butan 2 One

Mechanistic Elucidation of Degradation Pathways

cannot be addressed with scientifically accurate and verifiable research findings for this particular compound. No data tables or detailed research findings specific to 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one's degradation are present in the available literature. Therefore, the generation of the requested article is not possible at this time.

Research Gaps, Emerging Paradigms, and Future Directions for 4 3 Ethoxy 2 Methoxyphenyl Butan 2 One Research

Unexplored Synthetic Routes and Advancements in Green Synthesis

Current synthetic approaches to aromatic ketones often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and hazardous solvents. The development of sustainable and efficient synthetic routes for 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one is a significant research gap. Future research should focus on the principles of green chemistry, which emphasize atom economy, energy efficiency, and the use of renewable resources.

Advancements in this area could involve visible-light-induced aerobic C-H oxidation, a method that utilizes air as a green oxidant and can be performed under mild, room temperature conditions. chemistryviews.org Photocatalytic processes, perhaps using sensitizers like Cerium(III) chloride in aqueous media, could provide an environmentally friendly alternative to traditional oxidation reactions that often require peroxides. chemistryviews.org Another promising direction is the exploration of catalytic systems that function in water, thereby reducing the reliance on volatile organic solvents. chemistryviews.org

Synthetic StrategyTraditional ApproachPotential Green Chemistry AdvancementKey Advantages of Green Approach
OxidationUse of stoichiometric peroxides or other harsh oxidants.Visible-light-driven selective air-oxygenation of C-H bonds. chemistryviews.orgUses air as the oxidant, mild conditions, high atom economy. chemistryviews.org
Solvent SystemOften requires toxic and volatile organic solvents.Aqueous photochemical reactions. chemistryviews.orgEnvironmentally benign, reduces pollution and health hazards.
CatalysisReliance on stoichiometric, often toxic, reagents.Development of efficient and recyclable catalysts (e.g., 3d-metal based). researchgate.netReduces waste, lowers costs, enhances sustainability.
Process EfficiencyMulti-step synthesis with purification at each stage.One-pot or cascade reactions. Fewer steps, less waste, higher overall efficiency.

Application of Cutting-edge Spectroscopic Characterization Techniques

While standard spectroscopic methods like ¹H and ¹³C NMR are fundamental for structural elucidation, the complex substitution pattern of this compound calls for more advanced techniques for unambiguous characterization. Future research would benefit from the application of two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These methods would definitively establish the connectivity of atoms within the molecule, resolving any potential ambiguities in proton and carbon assignments.

High-resolution mass spectrometry (HRMS) is another critical tool that can provide the exact molecular formula, confirming the elemental composition with high precision. Furthermore, advanced techniques like tandem mass spectrometry (MS/MS) could be employed to study fragmentation patterns, offering deeper insights into the molecule's structure and stability. Investigating the compound using solid-state NMR could also reveal information about its crystalline packing and polymorphic forms.

TechniquePredicted Application for this compoundInformation Gained
2D NMR (COSY, HSQC, HMBC)Mapping proton-proton and proton-carbon correlations.Unambiguous assignment of all ¹H and ¹³C signals and confirmation of the molecular skeleton.
High-Resolution Mass Spectrometry (HRMS)Precise mass determination.Confirmation of the exact molecular formula (C₁₃H₁₈O₃).
Tandem Mass Spectrometry (MS/MS)Analysis of fragmentation pathways.Structural insights based on how the molecule breaks apart under energetic conditions.
Solid-State NMRCharacterization in the solid phase.Information on crystal packing, polymorphism, and molecular conformation in the solid state.

Integration of Machine Learning and Artificial Intelligence in Predictive Organic Chemistry

The field of organic synthesis is being transformed by the integration of machine learning (ML) and artificial intelligence (AI). nih.gov These technologies offer the potential to accelerate the discovery of new reaction pathways and optimize existing ones. eurekalert.org For this compound, AI models could be trained on vast reaction databases to predict novel, efficient synthetic routes that may not be obvious to human chemists. acs.orgacs.org

ML algorithms can predict reaction outcomes, including yield and selectivity, by analyzing molecular structures and reaction conditions. eurekalert.org This predictive power can significantly reduce the number of experiments needed, saving time and resources. stanford.edu For instance, a neural network could predict the most suitable catalysts, solvents, and temperature for a given transformation leading to the target compound. acs.org Furthermore, AI can aid in retrosynthetic analysis, breaking down the target molecule into simpler, readily available starting materials. nih.gov

AI/ML ApplicationPotential Impact on ResearchExample for this compound
Reaction PredictionIdentifies the most probable products for a given set of reactants and reagents. stanford.eduPredicting the outcome of a novel catalytic coupling to form the C-C bond of the butanone chain.
Condition RecommendationSuggests optimal catalysts, solvents, and temperatures for a reaction. acs.orgIdentifying the ideal conditions for a green synthesis pathway with maximum yield.
Retrosynthesis PlanningProposes synthetic pathways from target molecule to available starting materials. nih.govGenerating multiple potential synthesis plans for evaluation by chemists.
Pathway AnalysisPredicts not just the final product but also the reaction intermediates and pathways. rsc.orgElucidating the mechanism of a novel transformation involving the target molecule.

Exploration of Novel Catalytic Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic methods for the synthesis and functionalization of this compound is a rich area for future research. The formation of the carbon-carbon bonds in the butanone sidechain is a key synthetic challenge that could be addressed by emerging catalytic strategies.

For example, 3d-metal catalysts (based on iron, cobalt, nickel, etc.) are gaining prominence as sustainable alternatives to precious metal catalysts for C-C bond formation. researchgate.net Techniques such as the α-alkylation of ketones with alcohols via a "borrowing hydrogen" mechanism could be explored. researchgate.net Additionally, biocatalysis, using enzymes like aldolases or thiamine-dependent lyases, offers a highly stereoselective and environmentally friendly approach to C-C bond formation under mild conditions. acs.orgrsc.org Nickel-catalyzed reductive homo-coupling of hydrazones, generated in-situ from ketones, represents another innovative method for constructing C(sp³)–C(sp³) bonds. nih.gov

Theoretical Challenges and Computational Refinements

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the structure, properties, and reactivity of molecules. For this compound, theoretical studies can address several challenges and refine our understanding of its behavior. A key challenge is accurately modeling the conformational flexibility of the ethoxy and methoxy (B1213986) groups and their influence on the electronic properties of the aromatic ring.

DFT calculations can be used to determine the most stable conformers, predict vibrational frequencies for IR and Raman spectra, and calculate NMR chemical shifts to aid in experimental characterization. mdpi.comnih.gov Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity, predicting the most likely sites for nucleophilic and electrophilic attack. nih.gov Such computational studies can guide experimental design by predicting reaction mechanisms and identifying potential transition states, thereby accelerating the development of new synthetic transformations. acs.orgbeilstein-journals.org

Computational MethodProperty to be InvestigatedSignificance for Research
Density Functional Theory (DFT)Optimized molecular geometry and conformational analysis.Predicts the most stable 3D structure and the rotational barriers of the alkoxy groups. researchgate.net
Time-Dependent DFT (TD-DFT)Electronic transitions and UV-Vis spectra.Predicts how the molecule absorbs light, aiding in its characterization. mdpi.com
GIAO (Gauge-Independent Atomic Orbital) MethodNMR chemical shifts.Aids in the assignment of experimental ¹H and ¹³C NMR spectra. mdpi.com
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energy gap and orbital distribution.Provides insights into chemical reactivity, stability, and potential charge transfer. nih.govnih.gov
Molecular Electrostatic Potential (MEP)Mapping of electrostatic potential on the molecular surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Potential as a Chemical Building Block or Intermediate for Novel Compound Synthesis

Ketones are highly versatile functional groups that serve as valuable building blocks in organic synthesis. wikipedia.orgresearchgate.net The structure of this compound, with its ketone functionality and substituted aromatic ring, makes it a promising intermediate for the synthesis of more complex and potentially bioactive molecules.

Future research should explore the reactivity of its carbonyl group in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to build molecular complexity. The aromatic ring could undergo further functionalization through electrophilic substitution reactions. Its structural similarity to compounds like zingerone (B1684294) and raspberry ketone, which are known for their biological activities and use as flavor agents, suggests that derivatives of this compound could have interesting properties. nih.govnih.govtcichemicals.com For example, it could serve as a precursor for the synthesis of novel heterocyclic compounds or natural product analogues.

Interdisciplinary Research Opportunities within Chemical Sciences

The unique structure of this compound opens doors for collaborative research across different sub-disciplines of chemistry. In materials science, this compound could be investigated as a monomer or precursor for the synthesis of novel polymers with specific optical or thermal properties, leveraging the substituted aromatic core.

In medicinal chemistry, the molecule could serve as a scaffold for the development of new therapeutic agents. Its structure could be modified to interact with specific biological targets, a process that would involve collaboration with biochemists and pharmacologists to screen for biological activity. The similarity to natural flavor compounds also suggests potential applications in food chemistry and sensory science, where its organoleptic properties could be explored. Such interdisciplinary efforts are crucial for translating fundamental chemical knowledge into practical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one, and what factors influence method selection?

  • Answer : The compound can be synthesized via Friedel-Crafts acylation (for aryl ketone formation) or Claisen condensation (for β-keto ester intermediates). Method selection depends on substituent compatibility and regioselectivity. For example, the ethoxy and methoxy groups on the phenyl ring may influence electrophilic substitution patterns. Enzymatic approaches using immobilized ene-reductases (e.g., ER-FPP) are emerging for asymmetric synthesis, particularly for chiral analogs .
  • Table :

MethodKey ConditionsAdvantagesLimitations
Friedel-CraftsLewis acid catalysts (AlCl₃)High yield for aromatic ketonesSensitive to steric hindrance
Claisen CondensationBase (NaOEt), ester substrateVersatile for β-keto intermediatesRequires anhydrous conditions
Enzymatic ReductionNAD+/GDH cofactor systemEnantioselective, mild conditionsLimited substrate scope optimization

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • Answer :

  • Spectroscopy : GC-MS (retention time and fragmentation patterns; e.g., ginger-derived analogs in ) and NMR (¹H/¹³C for substituent identification, e.g., methoxy δ ~3.8 ppm, ketone carbonyl δ ~208 ppm).
  • Crystallography : X-ray diffraction (SHELX suite for refinement ) resolves bond angles and torsional strain. For example, the dihedral angle between the phenyl ring and ketone group impacts reactivity .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for synthesizing this compound, and how can they be mitigated?

  • Answer : Key challenges include:

  • Regioselectivity : Competing acylation at adjacent positions due to methoxy/ethoxy directing effects. Mitigation: Use bulky directing groups or low-temperature Friedel-Crafts .
  • Byproduct Formation : Over-alkylation during Claisen condensation. Solution: Controlled stoichiometry and stepwise purification .
  • Enzymatic Efficiency : Immobilized enzymes (e.g., ER-FPP) may require cofactor recycling. NAD+/GDH systems enable sustained activity (56-hour conversion in ).

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Contradictions (e.g., antimicrobial vs. low efficacy) arise from assay variability (e.g., MIC thresholds, strain specificity). Strategies include:

  • Standardized Assays : Use CLSI guidelines for consistent MIC testing.
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., hydroxyl vs. methoxy groups in ) to isolate pharmacophores.
  • Mechanistic Studies : Probe targets like trypanothione reductase () or membrane disruption ( ) to validate mode of action.

Q. What strategies enhance enantiomeric purity in asymmetric synthesis of this compound?

  • Answer :

  • Chiral Catalysts : Rhodium complexes with phosphine ligands for enantioselective hydrogenation of α,β-unsaturated ketones.
  • Chromatography : Chiral stationary phases (e.g., cellulose derivatives) resolve racemic mixtures.
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer (e.g., ’s ER-FPP system for redox-driven asymmetry).

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for high-resolution data (twinning analysis, disorder modeling) and WinGX/ORTEP for visualization .
  • Synthetic Scale-Up : Transition from batch to flow chemistry improves yield for multi-step syntheses (e.g., ’s halogenated analogs).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.